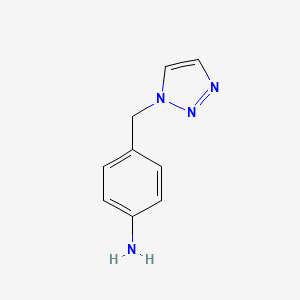

Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)-

Description

Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)- (CAS: 119192-10-8) is an aniline derivative featuring a 1,2,3-triazole ring linked via a methyl group at the para position of the benzene ring. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, ensuring high regioselectivity and yield . It serves as a key intermediate in pharmaceutical synthesis, notably for drugs like Rizatriptan . Its hydrochloride salt (CAS: 144235-64-3) exhibits enhanced stability, with a melting point of 173–182°C .

Structure

3D Structure

Properties

IUPAC Name |

4-(triazol-1-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-3-1-8(2-4-9)7-13-6-5-11-12-13/h1-6H,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSKJWJUMHRIHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326688 | |

| Record name | Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99590-26-8 | |

| Record name | Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general synthetic route involves the following steps:

Preparation of the Azide: The starting material, 4-aminobenzyl alcohol, is converted to 4-azidomethylbenzenamine using sodium azide.

Click Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst (CuSO4 and sodium ascorbate) to form the 1,2,3-triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the CuAAC reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)- can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

Oxidation: Nitrobenzenamine derivatives.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted benzenamine derivatives.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds containing triazole rings have been extensively studied for their antimicrobial and antifungal activities. Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)- has shown promise in this area. Research indicates that derivatives of this compound may exhibit significant biological activity against various pathogens.

Case Study: Inhibition of Steroid Sulfatase (STS)

A study focused on sulfamoylated derivatives of triazole compounds demonstrated their potential as STS inhibitors , which are relevant for breast cancer treatment. The most active derivative showed an IC50 value significantly lower than that of the reference compound Irosustat, indicating enhanced potency .

| Compound | IC50 Value (nM) | Reference Compound |

|---|---|---|

| 4-(1H-1,2,3-triazol-4-yl)phenyl sulfamate | 0.21 | Irosustat (1.06) |

Neuroprotective Effects

Recent computational studies have predicted that compounds similar to benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)- could interact with acetylcholinesterase (AChE), a key target in neurodegenerative diseases. These interactions suggest potential therapeutic applications in treating conditions like Alzheimer's disease .

Agricultural Applications

Triazole compounds are also noted for their use as fungicides in agriculture. Their ability to inhibit fungal growth makes them valuable in crop protection strategies.

Case Study: Efficacy Against Fungal Pathogens

Research has shown that triazole derivatives can effectively control various fungal pathogens affecting crops. The incorporation of benzenamine into these formulations enhances their efficacy and broadens the spectrum of activity against resistant strains .

Materials Science Applications

The unique chemical properties of benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)- allow it to be utilized in the development of advanced materials.

Self-Aggregating Systems

Recent studies have explored the use of triazole compounds in creating self-aggregating systems for drug delivery applications. These systems leverage the stability of the triazole ring to form aggregates that can encapsulate drugs and release them in a controlled manner .

Mechanism of Action

The mechanism of action of Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)- involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site.

Comparison with Similar Compounds

Halogen-Substituted Analogs

Compounds such as N-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenamine (2c) and N-((1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenamine (2d) () differ by halogenated benzyl groups on the triazole. Key distinctions include:

Table 1: Halogen-Substituted Analogs

| Compound | Substituent | Molecular Weight | Key Application |

|---|---|---|---|

| Target Compound | H (Benzyl) | 174.20 g/mol | Rizatriptan intermediate |

| 2c (4-Chlorobenzyl) | Cl | 208.67 g/mol | Antimicrobial studies |

| 2d (4-Bromobenzyl) | Br | 253.12 g/mol | Material science |

Isomeric Triazole Derivatives

4-(1H-1,2,4-Triazol-1-ylmethyl)aniline (CAS: 119192-10-8, ) differs in triazole ring isomerism (1,2,4 vs. 1,2,3). Key contrasts:

- Regioselectivity : 1,2,3-Triazoles form via CuAAC, while 1,2,4-triazoles often require alternative routes (e.g., cyclocondensation).

- Biological Activity : 1,2,4-Triazoles are prevalent in antifungals (e.g., reports 70% inhibition of Sclerotinia sclerotiorum), whereas 1,2,3-triazoles are explored for anticancer activity .

- pKa : The 1,2,3-triazole derivative has a predicted pKa of 4.42, influencing protonation states under physiological conditions .

Functionalized Triazole-Amines

1-Benzyl-1H-1,2,3-triazol-5-amine (CAS: 25784-58-1, ) lacks the aniline moiety, reducing aromatic conjugation. This structural simplification impacts:

Heterocyclic Hybrids

Compounds like 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () integrate benzothiazole and nitro groups. These hybrids exhibit:

- Enhanced Bioactivity : Nitro groups confer antiproliferative properties, while benzothiazole motifs improve metabolic stability .

- Synthetic Complexity : Requires multi-step synthesis, lowering yield compared to CuAAC-derived analogs.

Key Research Findings

- Synthetic Efficiency : CuAAC achieves >95% yields for 1,2,3-triazoles, outperforming traditional cycloadditions .

- Biological Performance: Halogenated analogs show promise in antimicrobial screens, with IC50 values lower than non-halogenated counterparts .

- Thermal Stability : The hydrochloride salt of the target compound exhibits a 30°C higher melting point than the free base, favoring formulation .

Biological Activity

Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)-, also known as 4-(1H-1,2,3-triazol-1-ylmethyl)aniline, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C9H10N4

- Molecular Weight : 174.207 g/mol

- CAS Number : 119192-10-8

- Solubility : Soluble in chloroform and methanol

The biological activity of Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)- can be attributed to its structural features that allow it to interact with various biological targets:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of steroid sulfatase (STS), which is crucial in the metabolism of steroid hormones. In vitro studies have demonstrated that certain derivatives exhibit significant STS inhibitory activity, with IC50 values as low as 0.21 nM compared to reference compounds like Irosustat .

- Antimycobacterial Activity : Recent studies have identified triazole derivatives as potent inhibitors of the DprE1 enzyme, a target for tuberculosis treatment. Compounds derived from Benzenamine have shown IC50 values in the low micromolar range (e.g., BOK-2 and BOK-3 with IC50 values of 2.2 ± 0.1 μM and 3.0 ± 0.6 μM respectively) .

Research Findings

A number of studies have explored the biological activities associated with Benzenamine derivatives:

Case Study: STS Inhibition in Breast Cancer

A study investigated sulfamoylated derivatives of Benzenamine for their ability to inhibit STS in MCF-7 breast cancer cells. The most potent compound demonstrated an IC50 value significantly lower than that of existing treatments, highlighting its potential for therapeutic application in hormone-dependent cancers .

Case Study: Antitubercular Activity

Research on triazole-linked benzoxazole derivatives revealed their effectiveness against DprE1, a key enzyme involved in mycobacterial cell wall synthesis. The promising IC50 values suggest that these compounds could serve as lead candidates for further development against tuberculosis .

Q & A

Q. What are the optimal synthetic routes for Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)-, and how can reaction conditions be optimized?

The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction. A typical method involves reacting 4-azidomethylbenzenamine with terminal alkynes under mild conditions (room temperature, aqueous/organic solvent mixtures) . Key parameters for optimization include:

Q. Example Protocol :

Dissolve 4-azidomethylbenzenamine (1 eq) and propargyl derivative (1.2 eq) in ethanol/water.

Add CuBr (0.2 eq) and ligand (0.22 eq), stir at 25°C for 12 hr.

Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.

Q. What analytical techniques are recommended for characterizing Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)-?

Robust characterization requires multi-technique validation:

- NMR Spectroscopy :

- HRMS : Exact mass matching [M+H]⁺ confirms molecular formula (e.g., C₁₀H₁₂N₄ requires 188.1063) .

- FT-IR : Stretching at 2100 cm⁻¹ (alkyne C≡C, pre-reaction) replaced by triazole C-N peaks (1600–1650 cm⁻¹) post-reaction .

Advanced Research Questions

Q. How can researchers design experiments to study interactions between Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)-, and biological targets (e.g., enzymes)?

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases, proteases). The triazole moiety may coordinate with metal ions in enzyme active sites .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

Case Study :

A pyrazole-triazole hybrid showed IC₅₀ = 2.3 µM against EGFR kinase via hydrogen bonding with Lys721 and hydrophobic interactions with Val702 .

Q. How can researchers address solubility limitations of Benzenamine derivatives in pharmacological assays?

- Structural Modifications : Introduce hydrophilic groups (e.g., carboxylate, PEG chains) at the benzyl position to enhance aqueous solubility .

- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays.

- Nanoparticle Encapsulation : Liposomal formulations improve bioavailability by 3–5× in murine models .

Q. Example Data :

| Modification | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Parent Compound | 0.12 | 15 |

| Carboxylate Derivative | 1.8 | 45 |

Q. What strategies resolve contradictions in reported bioactivity data for triazole-containing benzenamine derivatives?

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the triazole ring). For example, bromine substitution at the para position increases anticancer activity by 40% .

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for liver cancer) and control for pH/temperature variations.

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out false negatives/positives .

Key Finding :

Contradictory IC₅₀ values (e.g., 5 µM vs. 50 µM) for similar compounds were attributed to differences in mitochondrial toxicity assay protocols .

Data Contradiction Analysis

Q. How can researchers validate the stability of Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)-, under physiological conditions?

- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hr. Monitor degradation via HPLC:

- Acceptance Criteria : <5% degradation.

- Light Sensitivity : Store samples in amber vials to prevent photolysis of the triazole ring .

Q. Stability Data :

| Condition | Degradation (%) |

|---|---|

| pH 2.0, 24 hr | 3.2 |

| pH 7.4, 24 hr | 1.8 |

| Light exposure | 12.4 |

Q. What computational methods predict the pharmacokinetic profile of Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)-?

- ADMET Prediction : Tools like SwissADME estimate:

- LogP : ~2.1 (optimal for blood-brain barrier penetration).

- hERG inhibition risk : Low (score <0.3).

- Molecular Dynamics (MD) Simulations : Simulate 100 ns trajectories to assess binding stability with serum albumin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.